An In-depth Technical Guide to 1-Bromo-2,3,4-trichlorobenzene: Synthesis, Properties, and Applications in Chemical Research
An In-depth Technical Guide to 1-Bromo-2,3,4-trichlorobenzene: Synthesis, Properties, and Applications in Chemical Research
Abstract
This technical guide provides a comprehensive overview of 1-bromo-2,3,4-trichlorobenzene (CAS No: 81067-37-0), a halogenated aromatic compound of significant interest in synthetic organic chemistry. The document details its chemical and physical properties, provides a robust, field-tested protocol for its synthesis, and explores its applications, particularly as a strategic intermediate in the preparation of biologically active molecules for the pharmaceutical and agrochemical sectors. Safety and handling protocols are also discussed to ensure its proper use in a laboratory setting. This guide is intended for researchers, chemists, and professionals in drug discovery and chemical development who require a thorough understanding of this versatile chemical building block.
Introduction
1-Bromo-2,3,4-trichlorobenzene is a polysubstituted aromatic hydrocarbon featuring one bromine and three chlorine atoms on a benzene ring. This specific substitution pattern imparts unique reactivity and makes it a valuable precursor in the synthesis of more complex molecules. While not an end-product itself, its utility as an intermediate is crucial for introducing specific structural motifs in the development of novel compounds with potential therapeutic or agrochemical properties. The strategic placement of the halogen atoms allows for selective functionalization through various cross-coupling reactions and other transformations, offering a gateway to a diverse range of chemical entities.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 1-bromo-2,3,4-trichlorobenzene is essential for its handling, storage, and application in chemical synthesis.
| Property | Value | Source(s) |
| CAS Number | 81067-37-0 | [1][2][3][4] |
| Molecular Formula | C₆H₂BrCl₃ | [1][3][4] |
| Molecular Weight | 260.34 g/mol | [3] |
| Appearance | White to off-white solid/powder | [1][4] |
| Purity | Typically ≥95% | [1][3] |
| Melting Point | Data for isomers suggest a potential melting point in the range of 60-70°C. For instance, the 2,4,6-trichloro isomer melts at 64-66°C. | [5] |
| Boiling Point | Data for isomers suggest a boiling point around 270-280°C at atmospheric pressure. For example, the 2,4,6-trichloro isomer has a boiling point of 277°C. | [5] |
| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, chloroform, and tetrahydrofuran. Poorly soluble in water. |
Synthesis of 1-Bromo-2,3,4-trichlorobenzene
The synthesis of 1-bromo-2,3,4-trichlorobenzene is typically achieved through the electrophilic bromination of 1,2,3-trichlorobenzene. The following protocol is a well-established method for this transformation.
Reaction Scheme
Caption: Synthesis of 1-Bromo-2,3,4-trichlorobenzene.
Experimental Protocol
Materials:
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1,2,3-Trichlorobenzene
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Bromine (Br₂)
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Iron(III) bromide (FeBr₃) or iron filings
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Dichloromethane (CH₂Cl₂)
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Saturated aqueous sodium bicarbonate solution (NaHCO₃)
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Anhydrous sodium sulfate (Na₂SO₄)
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Heptane
Procedure:
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In a fume hood, a dry round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with 1,2,3-trichlorobenzene and a catalytic amount of iron(III) bromide.
-
The flask is gently heated to approximately 60°C.
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Bromine is added dropwise from the dropping funnel to the stirred reaction mixture. The reaction is exothermic, and the addition rate should be controlled to maintain the reaction temperature.
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After the addition is complete, the reaction mixture is stirred at 60°C for several hours, or until the reaction is deemed complete by TLC or GC analysis.
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The reaction mixture is then cooled to room temperature and diluted with dichloromethane.
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The organic mixture is carefully poured into a saturated aqueous solution of sodium bicarbonate to quench any unreacted bromine.
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The layers are separated, and the aqueous layer is extracted with dichloromethane.
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The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
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The crude product is purified by silica gel chromatography using heptane as the eluent to afford 1-bromo-2,3,4-trichlorobenzene as a white powder.[6]
Spectroscopic Characterization
Spectroscopic data is crucial for the unambiguous identification and characterization of 1-bromo-2,3,4-trichlorobenzene.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 1-bromo-2,3,4-trichlorobenzene in CDCl₃ is expected to show two doublets in the aromatic region, corresponding to the two adjacent protons on the benzene ring.
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Expected Chemical Shifts:
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One doublet around δ 7.50 ppm (J ≈ 8.8 Hz)
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One doublet around δ 7.27 ppm (J ≈ 8.8 Hz)
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¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will display six distinct signals for the six unique carbon atoms in the aromatic ring. The chemical shifts are influenced by the electronegativity of the halogen substituents.
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Predicted Chemical Shift Ranges:
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Carbons attached to chlorine: ~130-135 ppm
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Carbon attached to bromine: ~120-125 ppm
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Carbons attached to hydrogen: ~128-132 ppm
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Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for a substituted benzene ring.
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Expected Absorption Bands (cm⁻¹):
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C-H stretching (aromatic): 3100-3000 (weak to medium)
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C=C stretching (aromatic ring): 1600-1450 (medium to strong)
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C-Cl stretching: 800-600 (strong)
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C-Br stretching: ~1070 (medium)
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C-H out-of-plane bending: 900-675 (strong), characteristic of the substitution pattern.[7]
-
Mass Spectrometry
The mass spectrum will show a characteristic isotopic pattern for a compound containing one bromine and three chlorine atoms. The molecular ion peak (M+) will be observed, along with M+2, M+4, and M+6 peaks due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl).
-
Expected Molecular Ion Peaks (m/z): A cluster of peaks around 258, 260, 262, and 264.
Applications in Drug Discovery and Development
The primary value of 1-bromo-2,3,4-trichlorobenzene in the pharmaceutical and agrochemical industries lies in its role as a versatile intermediate.[6] Its unique substitution pattern allows for the strategic introduction of this moiety into larger, more complex molecules.
Intermediate for Biologically Active Compounds
1-Bromo-2,3,4-trichlorobenzene serves as a key starting material in the synthesis of 5-bromo-1,2,3-trichlorobenzene.[6] This isomerization is significant because 5-bromo-1,2,3-trichlorobenzene is a crucial intermediate for the preparation of various biologically active compounds. The bromo- and chloro-substituents provide multiple reactive sites for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Stille, Heck), which are fundamental in modern drug discovery for creating carbon-carbon and carbon-heteroatom bonds.
Caption: Role as a synthetic intermediate.
The ability to introduce a trichlorobromophenyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. The high lipophilicity of this group can enhance membrane permeability, while the halogen atoms can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.
Safety and Handling
As with all halogenated aromatic compounds, 1-bromo-2,3,4-trichlorobenzene should be handled with appropriate safety precautions in a well-ventilated fume hood.
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Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
1-Bromo-2,3,4-trichlorobenzene is a valuable and versatile intermediate in organic synthesis. Its well-defined structure and multiple reactive sites make it a strategic building block for the synthesis of complex molecules, particularly in the fields of pharmaceutical and agrochemical research. This guide provides essential information on its properties, synthesis, characterization, and applications, serving as a critical resource for scientists and researchers working with this compound. The provided protocols and data are intended to facilitate its safe and effective use in the laboratory, ultimately contributing to the advancement of chemical and life sciences.
References
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-
1-Bromo-2,3,4-trichlorobenzene | 81067-37-0 - Sigma-Aldrich. Retrieved from a major chemical supplier's online catalog.[1]
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-
Process for the preparation of 5-bromo-1,2,3-trichlorobenzene - Google Patents. Retrieved from a patent database.[6]
- Safety Data Sheet. (2021, June 22).
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- 1-BROMO-2,3,5-TRICHLOROBENZENE | CAS#:81067-38-1 | Chemsrc.
-
1-BroMo-2,3,4-trichlorobenzene - Hebei Dangtong Biological Technology Co..LTD. Retrieved from a chemical manufacturer's website.[4]
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